molecular formula C22H20ClNO4 B10958791 4-[(4-chlorophenoxy)methyl]-N-(3,4-dimethoxyphenyl)benzamide

4-[(4-chlorophenoxy)methyl]-N-(3,4-dimethoxyphenyl)benzamide

Cat. No.: B10958791
M. Wt: 397.8 g/mol
InChI Key: WGBFBLYQBAESFQ-UHFFFAOYSA-N
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Description

4-[(4-chlorophenoxy)methyl]-N-(3,4-dimethoxyphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chlorophenoxy group and a dimethoxyphenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorophenoxy)methyl]-N-(3,4-dimethoxyphenyl)benzamide typically involves a multi-step process. One common method includes the reaction of 4-chlorophenol with formaldehyde to form 4-chlorophenoxymethyl chloride. This intermediate is then reacted with 3,4-dimethoxyaniline to yield the final product, this compound. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorophenoxy)methyl]-N-(3,4-dimethoxyphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[(4-chlorophenoxy)methyl]-N-(3,4-dimethoxyphenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(4-chlorophenoxy)methyl]-N-(3,4-dimethoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-[(4-chlorophenoxy)methyl]-N-(3,4-dimethoxyphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorophenoxy and dimethoxyphenyl groups contributes to its potential as a versatile compound in various research and industrial applications .

Properties

Molecular Formula

C22H20ClNO4

Molecular Weight

397.8 g/mol

IUPAC Name

4-[(4-chlorophenoxy)methyl]-N-(3,4-dimethoxyphenyl)benzamide

InChI

InChI=1S/C22H20ClNO4/c1-26-20-12-9-18(13-21(20)27-2)24-22(25)16-5-3-15(4-6-16)14-28-19-10-7-17(23)8-11-19/h3-13H,14H2,1-2H3,(H,24,25)

InChI Key

WGBFBLYQBAESFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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